molecular formula C22H23NO2S B7459666 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide

4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide

Cat. No. B7459666
M. Wt: 365.5 g/mol
InChI Key: QJUIKXIBLBPDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that exhibits a broad range of biological activity, making it a valuable tool in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is not well-understood. However, it has been found to interact with various biological targets, including enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to disrupt protein-protein interactions, such as those involved in the formation of amyloid fibrils.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide are varied and depend on the specific biological target it interacts with. It has been found to exhibit antibacterial and antifungal activity by disrupting the cell membranes of microorganisms. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its broad range of biological activity. It can be used to study various biological targets and pathways. Additionally, it has been found to exhibit low toxicity, making it a safe tool to use in research. However, one of the limitations of using 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used as a tool in the study of protein-protein interactions and enzyme inhibition. Further research is needed to fully understand the mechanism of action and potential applications of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenylphenylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a broad range of biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a tool in the study of enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-22(2,3)18-13-15-19(16-14-18)26(24,25)23-21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUIKXIBLBPDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-phenylphenyl)benzenesulfonamide

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